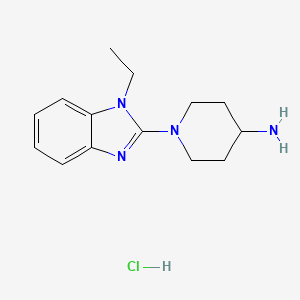

1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ylamine hydrochloride

Description

1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ylamine hydrochloride is a heterocyclic organic compound featuring a benzimidazole core fused to a piperidine ring. The benzimidazole moiety is substituted with an ethyl group at the 1-position, while the piperidine ring contains an amine group at the 4-position, stabilized as a hydrochloride salt. This structural configuration confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt . The piperidine-4-amine group further enhances binding affinity to biomolecular targets due to its conformational flexibility and hydrogen-bonding capabilities .

Properties

IUPAC Name |

1-(1-ethylbenzimidazol-2-yl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4.ClH/c1-2-18-13-6-4-3-5-12(13)16-14(18)17-9-7-11(15)8-10-17;/h3-6,11H,2,7-10,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWECGRKVGQJHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1N3CCC(CC3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671422 | |

| Record name | 1-(1-Ethyl-1H-benzimidazol-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185314-93-5 | |

| Record name | 1-(1-Ethyl-1H-benzimidazol-2-yl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ylamine hydrochloride, a compound with the molecular formula C14H21ClN4 and a molecular weight of 280.8 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following properties:

- Molecular Formula : C14H21ClN4

- Molecular Weight : 280.8 g/mol

- CAS Number : 1185314-93-5

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways and cellular proliferation. Research indicates that benzimidazole derivatives can modulate the activity of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

In Vitro Studies

A study conducted on THP-1 cells demonstrated that compounds derived from benzimidazole structures, including this compound, effectively reduced IL-1β release when stimulated with LPS/ATP. The results indicated a significant inhibition percentage compared to vehicle-treated controls (see Table 1) .

| Concentration (µM) | % Inhibition of IL-1β Release |

|---|---|

| 0.1 | 10% |

| 1 | 25% |

| 10 | 50% |

| 100 | 75% |

Cytotoxicity Assays

MTT assays were performed to evaluate the cytotoxic effects of the compound on various cancer cell lines. The findings suggested that at higher concentrations (up to 100 µM), significant cytotoxicity was observed, with IC50 values indicating effective inhibition of cell proliferation .

Comparison with Similar Compounds

Compound A : 1-[(Benzoimidazole-1-yl)quinolin-8-yl]piperidin-4-ylamine Derivatives

- Structure: Replaces the ethyl-benzimidazole group with a quinoline-benzimidazole hybrid.

- Patent data suggests this derivative exhibits improved thermal stability compared to simpler benzimidazole-piperidine analogues .

- Pharmacological Relevance : Reported in patent applications for applications in kinase inhibition, though specific potency data remains undisclosed .

Compound B : 2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine Dihydrochloride

- Structure : Features a methyl-substituted imidazole linked via an ethyl chain to a piperidine ring.

- The dihydrochloride salt may increase solubility but could alter pharmacokinetics due to higher ionic strength .

- Applications : Primarily used in biochemical research as a histamine receptor modulator, though efficacy data is proprietary .

Compound C : 1-Methyl-2-(4-nitro-benzylsulfanyl)-1H-imidazole

- Structure : Contains a nitrobenzylsulfanyl substituent on the imidazole ring, lacking the piperidine-4-amine group.

- Key Differences :

- Utility : Cited in synthetic chemistry literature as an intermediate for sulfonamide-based drug candidates .

Comparative Data Table

Research Findings and Limitations

Preparation Methods

Benzimidazole Core Synthesis

The benzimidazole nucleus is commonly synthesized by the condensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives under acidic or dehydrating conditions. For example, 4-(1H-benzimidazol-2-yl) derivatives can be prepared by refluxing substituted o-phenylenediamine with aldehydes or carboxylic acid derivatives in solvents such as acetic acid or ethanol.

N-Ethylation of Benzimidazole

The N-1 position ethylation of the benzimidazole ring is achieved by alkylation using ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions. This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile with a base like potassium carbonate to facilitate the nucleophilic substitution.

Coupling with Piperidin-4-ylamine

The key step involves the nucleophilic substitution or amide coupling between the N-ethylbenzimidazole derivative and piperidin-4-ylamine. This can be performed by reacting the benzimidazole intermediate with piperidin-4-ylamine in an appropriate solvent system, often under reflux conditions. The piperidin-4-ylamine can be introduced as the free base or as a salt, depending on solubility and reactivity considerations.

Formation of Hydrochloride Salt

The free base of 1-(1-ethyl-1H-benzimidazol-2-yl)-piperidin-4-ylamine is converted to its hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl in water-miscible organic solvents such as methanol, ethanol, or acetone. The salt precipitates out upon addition of acid and can be isolated by filtration, followed by drying under reduced pressure. This step enhances the compound’s stability and facilitates handling and formulation.

Representative Experimental Data

The following table summarizes typical conditions and yields reported in the literature for the preparation steps of this compound:

| Step | Reagents & Conditions | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|

| Benzimidazole formation | o-Phenylenediamine + aldehyde/carboxylic acid derivative | Acetic acid/EtOH | 60-80 | Reflux 4-12 hours |

| N-Ethylation | Ethyl bromide + K2CO3 | DMF or Acetonitrile | 70-85 | Room temp to reflux, 6-24 hours |

| Coupling with piperidin-4-ylamine | N-ethylbenzimidazole + piperidin-4-ylamine | Ethanol or MeOH | 65-75 | Reflux 4-8 hours |

| Hydrochloride salt formation | HCl gas or aqueous HCl addition | Methanol/Ethanol | >90 | Precipitation, filtration, drying |

Research Findings and Optimization

- Solvent selection: Methanol and ethanol are preferred for salt formation due to their miscibility with water and ability to dissolve both the free base and acid, facilitating efficient precipitation.

- Reaction time and temperature: Reflux conditions accelerate the coupling step and improve yields; however, prolonged heating may cause degradation, so optimization is necessary.

- Purification: Crystallization from suitable solvents and filtration under reduced pressure yield high-purity hydrochloride salts suitable for pharmaceutical use.

- Isomer considerations: The compound can exist as racemic mixtures or individual isomers; preparation methods accommodate both, with isomeric purity controlled by starting materials and reaction conditions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Reaction temperature | Room temperature to reflux (25-80 °C) | Higher temp increases rate but may reduce selectivity |

| Reaction time | 4-24 hours | Longer times improve yield but risk decomposition |

| Solvent | Acetic acid, ethanol, methanol, DMF | Solvent polarity affects solubility and reaction rate |

| Base for alkylation | Potassium carbonate (K2CO3) | Facilitates nucleophilic substitution |

| Acid for salt formation | HCl gas or aqueous hydrochloric acid | Converts free base to stable hydrochloride salt |

| Yield | 60-90% | Dependent on step and optimization |

Q & A

Q. Optimization Strategies :

- Temperature Control : Reactions often require reflux conditions (e.g., 80–100°C) to ensure completion while avoiding decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency for heterocyclic coupling .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), validated by HPLC or NMR .

Which spectroscopic methods are most effective for characterizing this compound, and what critical data points should be analyzed?

Basic Research Question

Key Techniques :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies aromatic protons (δ 7.2–8.5 ppm for benzimidazole), piperidine CH₂ groups (δ 1.5–3.0 ppm), and ethyl substituents (δ 1.2–1.4 ppm for CH₃) .

- ¹³C NMR : Confirms carbonyl/amine groups and aromatic carbons .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak for C₁₄H₂₁N₅·HCl) .

- Infrared Spectroscopy (IR) : Detects NH stretching (~3300 cm⁻¹) and C=N/C=C vibrations (~1600 cm⁻¹) .

Q. Advanced Analysis :

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (degradation onset >200°C) .

- X-ray Crystallography : Resolves crystal structure and salt formation .

What safety precautions are recommended when handling this hydrochloride salt in laboratory settings?

Basic Research Question

Hazard Mitigation :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of fine particles .

- First Aid :

- Skin Contact : Rinse immediately with water; seek medical attention for irritation .

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

Storage : Store at +5°C in airtight containers to prevent hygroscopic degradation .

How can computational methods like quantum chemical calculations be integrated into the reaction design for this compound?

Advanced Research Question

Computational Strategies :

- Reaction Path Search : Quantum mechanics (QM) simulations predict transition states and intermediates, reducing trial-and-error in optimizing coupling reactions .

- Solvent Effects : Density Functional Theory (DFT) models solvent interactions to select optimal media (e.g., dielectric constant matching DMF) .

- Docking Studies : Molecular docking predicts binding affinities to biological targets (e.g., histamine receptors), guiding structural modifications .

Case Study : ICReDD’s workflow combines computational screening with experimental validation, narrowing reaction conditions by 70% .

What strategies resolve contradictions in pharmacological data between this compound and its structural analogs?

Advanced Research Question

Methodological Approaches :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethyl vs. methyl groups on benzimidazole) using in vitro binding assays .

- Dose-Response Curves : Establish EC₅₀ values for receptor targets (e.g., H1/H4 histamine receptors) to clarify potency discrepancies .

- Metabolic Stability Assays : LC-MS/MS quantifies hepatic microsomal degradation to explain bioavailability variations .

Example : Ethyl substitution on the imidazole ring enhances H1 receptor selectivity over H4, unlike methyl derivatives .

What are the critical considerations in designing experiments to study the compound's thermal stability and degradation products?

Advanced Research Question

Experimental Design :

- Thermal Degradation Protocols :

- TGA/DTA : Heat samples at 10°C/min under nitrogen to identify decomposition stages and enthalpy changes .

- Isothermal Studies : Hold at 150°C for 24 hours to simulate accelerated aging .

- Degradation Analysis :

- HPLC-MS : Monitor degradation products (e.g., free amine from HCl loss) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life under storage conditions .

Q. Key Variables :

- Atmosphere : Inert vs. oxidative environments affect degradation pathways .

- Crystallinity : Amorphous forms degrade faster than crystalline forms; characterize via XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.